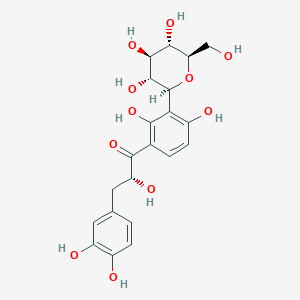
Coatline B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coatline B is a natural product commonly found in plants such as Eysenhardtia polystachya and Cassia nomame. It is a dihydroxychalcone, a type of flavonoid, and serves as a secondary metabolite of these plants. This compound is known for its antidiabetic, antibacterial, and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Coatline B can be synthesized through various chemical reactions involving the coupling of appropriate precursor molecules. The synthesis typically involves the use of dihydroxybenzaldehyde and glucopyranosyl derivatives under specific reaction conditions. The reaction is carried out in the presence of catalysts and solvents that facilitate the formation of the dihydroxychalcone structure .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources such as Eysenhardtia polystachya. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain high-purity this compound. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the purity and quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Coatline B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding dihydrochalcone derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents like halogens, acids, and bases are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcone derivatives.
Substitution: Functionalized chalcone derivatives.
Aplicaciones Científicas De Investigación
Coatline B has significant applications in various fields of scientific research:
Chemistry: Used in the development of biomarker and biosensor technologies due to its photoluminescent properties.
Biology: Studied for its role in plant metabolism and its effects on plant physiology.
Medicine: Investigated for its potential antidiabetic, antibacterial, and antioxidant effects, making it a candidate for drug development.
Industry: Utilized in the production of nutraceuticals and natural health products .
Mecanismo De Acción
Coatline B exerts its effects through various molecular mechanisms:
Antidiabetic: It modulates glucose metabolism and enhances insulin sensitivity.
Antibacterial: It disrupts bacterial cell walls and inhibits bacterial enzymes.
Antioxidant: It scavenges free radicals and reduces oxidative stress in cells.
Comparación Con Compuestos Similares
Coatline B is compared with other similar dihydroxychalcones:
Licochalcone B: Known for its anti-inflammatory and anticancer properties.
Sphaerobioside: Exhibits antiviral and anti-inflammatory activities.
Pomiferin: Has strong antioxidant and anti-inflammatory effects
This compound stands out due to its unique combination of antidiabetic, antibacterial, and antioxidant properties, making it a versatile compound for various research applications.
Propiedades
Número CAS |
87441-89-2 |
|---|---|
Fórmula molecular |
C21H24O11 |
Peso molecular |
452.4 g/mol |
Nombre IUPAC |
(2R)-3-(3,4-dihydroxyphenyl)-1-[2,4-dihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-2-hydroxypropan-1-one |
InChI |
InChI=1S/C21H24O11/c22-7-14-18(29)19(30)20(31)21(32-14)15-11(24)4-2-9(17(15)28)16(27)13(26)6-8-1-3-10(23)12(25)5-8/h1-5,13-14,18-26,28-31H,6-7H2/t13-,14-,18-,19+,20-,21+/m1/s1 |
Clave InChI |
LNVWGAALAQOWHF-IUOSPEFCSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C[C@H](C(=O)C2=C(C(=C(C=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)C2=C(C(=C(C=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Methyl-5-(1,3,3-trimethylaziridin-2-yl)pent-2-enyl] acetate](/img/structure/B14090907.png)
![3-(3,4-dimethoxyphenyl)-9-(2-fluorophenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B14090909.png)
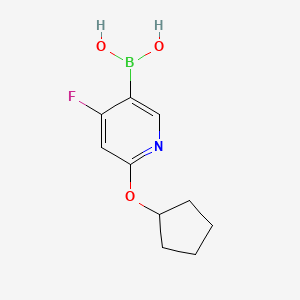
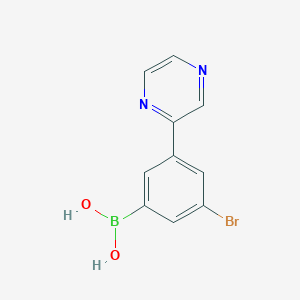
![3-(3,4-Dimethoxyphenyl)-2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14090921.png)
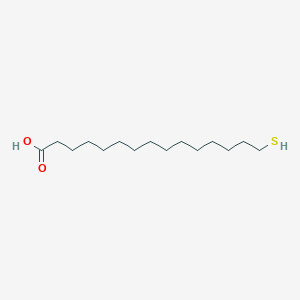
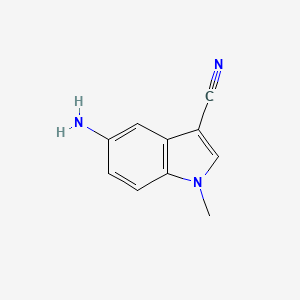
![2-(6-Methoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090936.png)
![2-[[2-[[2-[[2-[4-[(4-Hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14090945.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090958.png)
![1-(4-Hydroxy-3-methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090963.png)
![N-(3-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14090968.png)
![10,16-bis[4-tert-butyl-2,6-di(propan-2-yl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14090976.png)
![8-[4-(dimethylamino)phenyl]-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14090987.png)
